Bromo(chloro)fluoro(nitro)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(chloro)fluoro(nitro)methane is a complex organohalogen compound that contains bromine, chlorine, fluorine, and a nitro group attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromo(chloro)fluoro(nitro)methane can be achieved through several methods:
Halogen Exchange Reactions: Starting from a dihalomethane, halogen exchange reactions can be employed to introduce the desired halogen atoms.
Reductive Debromination: Dibromofluoromethane can be subjected to reductive debromination using organotin hydrides to yield bromofluoromethane, which can then be further functionalized.
Hunsdiecker Reaction: Salts of fluoroacetic acid can undergo a Hunsdiecker-type reaction to introduce the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized nature and limited commercial demand. similar compounds are often produced using large-scale halogen exchange reactions and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Bromo(chloro)fluoro(nitro)methane can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The nitro group can be reduced to an amine or oxidized to other nitrogen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines can be used to replace halogen atoms.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed to oxidize the nitro group.
Major Products
Substitution: Products include various substituted methanes depending on the nucleophile used.
Reduction: Aminomethane derivatives.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of bromo(chloro)fluoro(nitro)methane involves several pathways:
Radical Chain Mechanism: The compound can undergo radical chain reactions, particularly in the presence of light or heat, leading to the formation of reactive intermediates.
Nucleophilic Substitution: The halogen atoms can be displaced by nucleophiles, leading to the formation of new compounds with different functional groups.
Electrophilic Addition: The nitro group can participate in electrophilic addition reactions, particularly in the presence of strong acids or bases.
Comparison with Similar Compounds
Bromo(chloro)fluoro(nitro)methane can be compared with other similar compounds:
Bromochlorofluoromethane: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
Bromochlorofluoroiodomethane: Contains an additional iodine atom, making it a more complex and potentially more reactive compound.
Bromofluoromethane: Contains only bromine and fluorine, making it simpler and less versatile in terms of chemical reactivity.
List of Similar Compounds
- Bromochlorofluoromethane
- Bromochlorofluoroiodomethane
- Bromofluoromethane
- Chlorofluoromethane
Properties
CAS No. |
105804-65-7 |
---|---|
Molecular Formula |
CBrClFNO2 |
Molecular Weight |
192.37 g/mol |
IUPAC Name |
bromo-chloro-fluoro-nitromethane |
InChI |
InChI=1S/CBrClFNO2/c2-1(3,4)5(6)7 |
InChI Key |
WQDRLUVASXPEDO-UHFFFAOYSA-N |
Canonical SMILES |
C([N+](=O)[O-])(F)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.